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Compound of Interest

Compound Name: 3-Fluoropyridine hydrochloride

Cat. No.: B8629962

Get Quote

Executive Summary
3-Fluoropyridine Hydrochloride is a critical fluorinated heterocyclic building block used

extensively in modern drug discovery. As a bioisostere of pyridine, the introduction of the

fluorine atom at the C3 position significantly alters the electronic landscape of the ring,

modulating basicity (pKa), lipophilicity (LogP), and metabolic stability. This guide details the

synthesis, physical properties, and functionalization strategies for this scaffold, providing

researchers with a self-validating roadmap for its utilization in pharmaceutical synthesis.

Chemical Identity & Physical Properties[1][2][3][4]
The hydrochloride salt is typically generated in situ or isolated as a hygroscopic solid to

improve stability and handling compared to the volatile free base.

Datasheet: 3-Fluoropyridine (Free Base vs. HCl Salt)
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Property
3-Fluoropyridine (Free
Base)

3-Fluoropyridine
Hydrochloride

CAS Number 372-47-4 14266-99-0

Formula C₅H₄FN C₅H₄FN · HCl

Molecular Weight 97.09 g/mol 133.55 g/mol

Appearance Clear, colorless liquid
White to off-white hygroscopic

solid

Boiling Point 107–108 °C N/A (Solid)

Melting Point –13 °C 208–212 °C (Decomposes)

Density 1.13 g/mL (25 °C) N/A

pKa (Conj. Acid)
~2.97 (Reduced basicity vs

Pyridine)
N/A

Solubility
Miscible in organic solvents,

water

Highly soluble in water, MeOH,

DMSO

Electronic Effects of Fluorination
The fluorine atom at C3 exerts a strong inductive electron-withdrawing effect (-I), which:

Lowers Basicity: The pKa drops from 5.2 (pyridine) to ~3.0 (3-fluoropyridine), reducing the

propensity for N-oxidation and altering binding affinity in enzyme pockets.

Activates C2/C4: The -I effect makes the C2 and C4 positions more susceptible to

nucleophilic attack (though less than 2- or 4-fluoropyridine) and significantly acidifies the

C2/C4 protons, facilitating directed lithiation.

Synthetic Routes & Manufacturing[5]
The synthesis of 3-Fluoropyridine Hydrochloride typically follows the Balz-Schiemann

reaction pathway, starting from 3-aminopyridine. Direct halogen exchange (Halex) is less

common due to the unreactive nature of the C3 position in nucleophilic aromatic substitution.
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Primary Synthesis Workflow (Balz-Schiemann)
Protocol Overview:

Diazotization: 3-Aminopyridine is treated with sodium nitrite (NaNO₂) in tetrafluoroboric acid

(HBF₄) at low temperatures (-5°C to 0°C).

Salt Isolation: The intermediate diazonium tetrafluoroborate salt is isolated.

Thermal Decomposition: The salt is heated (often in an inert solvent like decalin or dry) to

release N₂ and BF₃, yielding 3-fluoropyridine.

Hydrochlorination: The free base is dissolved in ether/dioxane and treated with anhydrous

HCl gas to precipitate the hydrochloride salt.

Visualization: Synthesis Pathway
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Caption: Step-by-step synthesis from 3-Aminopyridine via the Balz-Schiemann reaction to the

Hydrochloride salt.

Reactivity & Functionalization[6]
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3-Fluoropyridine is a versatile scaffold. The fluorine atom directs functionalization, enabling the

construction of complex pharmaceutical cores.

Directed Ortho-Lithiation (DoM)
The fluorine atom is a potent ortho-directing group (ODG).

Regioselectivity: Lithiation with LDA or n-BuLi occurs predominantly at C2 (the position

between N and F) due to the synergistic inductive effect of both the ring nitrogen and the

fluorine.

C4 Functionalization: If the C2 position is blocked (e.g., with a silyl group) or if specific

"super-basic" conditions (LIDAKOR) are used, lithiation can be directed to C4.

Protocol Insight: Reactions must be kept below -78°C to prevent nucleophilic attack of the

base on the pyridine ring or "pyridyne" formation (elimination of LiF).

Cross-Coupling Reactions[6]
Suzuki-Miyaura: The C-F bond is generally inert to standard Pd-catalyzed coupling.

However, the pyridine ring can be brominated/iodinated at other positions to serve as a

coupling partner.

Nucleophilic Aromatic Substitution (SɴAr): The C3-F bond is not a good leaving group for

SɴAr because it is not activated by the ring nitrogen (unlike C2-F or C4-F). Displacement of

the fluorine usually requires strong electron-withdrawing groups at C2/C6 or extreme

conditions.

Visualization: Reactivity Logic
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Caption: Primary reactivity pathways for 3-Fluoropyridine, highlighting C2-lithiation dominance.

Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability

Metabolic Blocking: Replacing a C-H bond with C-F at the 3-position blocks oxidative

metabolism (P450-mediated hydroxylation) that typically occurs at electron-rich positions.

pKa Modulation: The fluorine reduces the basicity of the pyridine nitrogen. This is crucial for:

Reducing HERG channel inhibition (often linked to basic amines).

Improving membrane permeability by increasing the fraction of the neutral species at

physiological pH.

Case Study: Kinase Inhibitors
In the development of kinase inhibitors (e.g., c-Met or VEGFR), the 3-fluoropyridine moiety is

often used to replace a phenyl or pyridine ring. The fluorine atom can engage in intramolecular
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hydrogen bonding or specific dipole interactions within the ATP-binding pocket, improving

potency and selectivity.

Handling, Stability & Safety
Safety Profile (MSDS Summary)

Hazards: 3-Fluoropyridine (and its HCl salt) is Flammable (Free base), Toxic if swallowed,

and causes Skin/Eye Irritation.

Specific Danger: Reaction with strong nucleophiles or reducing agents can release fluoride

ions.

Storage: The hydrochloride salt is hygroscopic. Store under inert atmosphere

(Argon/Nitrogen) in a desiccator. The free base is volatile; keep cold (2-8°C).

Handling Protocol
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood.

Neutralization: If using the HCl salt in a reaction requiring the free base, suspend the salt in

an organic solvent (e.g., DCM) and wash with saturated NaHCO₃. Dry the organic layer over

MgSO₄ before use.

Disposal: Dispose of as halogenated organic waste. Do not mix with strong acids or

oxidizers.
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Safety Data:Sigma-Aldrich. "Safety Data Sheet for 3-Fluoropyridine."

To cite this document: BenchChem. [3-Fluoropyridine Hydrochloride: Technical Guide &
Chemical Profile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8629962/docs#3-fluoropyridine-hydrochloride-
technical-guide-chemical-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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